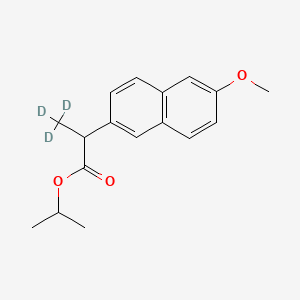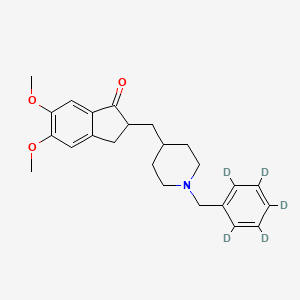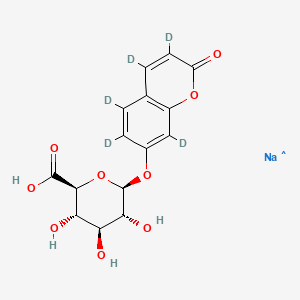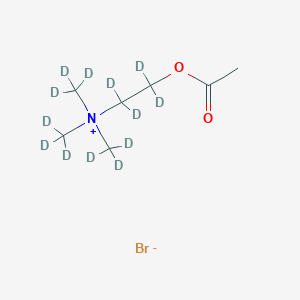
Acetylcholine-d13 (bromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylcholine-d13 (bromide) is a deuterium-labeled version of acetylcholine bromide. Deuterium is a stable isotope of hydrogen, and its incorporation into acetylcholine results in a compound with a slightly different mass and potentially altered pharmacokinetic properties. This compound is primarily used in scientific research, particularly in studies involving neurotransmission and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetylcholine-d13 (bromide) involves the incorporation of deuterium into the acetylcholine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the quaternization of deuterated choline with bromoacetyl chloride under controlled conditions to yield acetylcholine-d13 (bromide) .
Industrial Production Methods: Industrial production of acetylcholine-d13 (bromide) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the deuterium-labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions: Acetylcholine-d13 (bromide) undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, acetylcholine-d13 (bromide) can hydrolyze to form deuterated choline and acetic acid.
Substitution Reactions: The bromide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: While acetylcholine itself is not typically involved in oxidation-reduction reactions, the presence of deuterium may influence the reaction kinetics
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers.
Substitution: Nucleophiles such as hydroxide ions or other halides.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products:
Hydrolysis: Deuterated choline and acetic acid.
Substitution: Various substituted acetylcholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetylcholine-d13 (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of acetylcholine.
Biology: Helps in understanding the role of acetylcholine in neurotransmission and its interactions with receptors.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of acetylcholine in the body.
Industry: Employed in the development of new drugs and therapeutic agents targeting the cholinergic system .
Wirkmechanismus
Acetylcholine-d13 (bromide) exerts its effects by mimicking the action of acetylcholine, a neurotransmitter. It binds to muscarinic and nicotinic acetylcholine receptors, leading to various physiological responses. The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetics and metabolic stability of the compound .
Molecular Targets and Pathways:
Muscarinic Receptors (M1, M2, M3, M4): Involved in various parasympathetic nervous system responses.
Nicotinic Receptors: Play a role in neuromuscular transmission and central nervous system functions
Vergleich Mit ähnlichen Verbindungen
Acetylcholine Bromide: The non-deuterated version of acetylcholine-d13 (bromide).
Deuterated Choline Compounds: Other deuterium-labeled choline derivatives used in similar research applications
Uniqueness: Acetylcholine-d13 (bromide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to differences in metabolic stability and reaction kinetics, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C7H16BrNO2 |
|---|---|
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-tris(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,5D2,6D2; |
InChI-Schlüssel |
ZEHGKSPCAMLJDC-TZYVXOAQSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OC(=O)C.[Br-] |
Kanonische SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


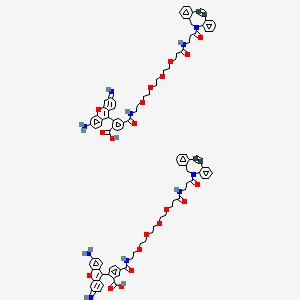
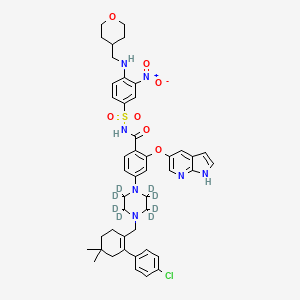
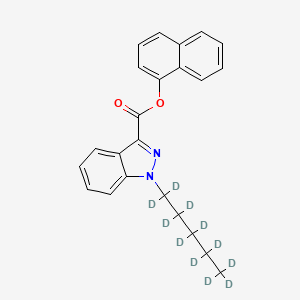
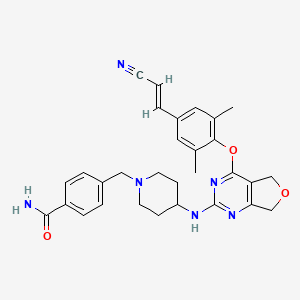
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
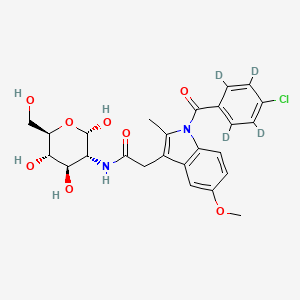
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)



